1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate
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Overview
Description
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of benzothiazole, azetidine, and indole. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of 1,3-benzothiazole derivatives, which are then reacted with azetidine intermediates. The final step involves the coupling of the azetidine derivative with an indole-3-carboxylate moiety under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole, azetidine, and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or azetidine rings .
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in microbial or cancer cell metabolism, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: This compound shares the benzothiazole and azetidine moieties but lacks the indole-3-carboxylate group.
N-(1,3-Benzothiazole-2-yl)-2-chloroacetamide: Another benzothiazole derivative with different functional groups.
Indole derivatives: Compounds containing the indole nucleus with various substituents, exhibiting diverse biological activities.
Uniqueness
1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1H-indole-3-carboxylate is unique due to its combination of three distinct structural motifs: benzothiazole, azetidine, and indole. This unique structure imparts a range of chemical reactivity and biological activities that are not commonly found in simpler compounds .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)24-12-10-22(11-12)19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLGQQUVHZZKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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